

Application Note: ¹³C-Metabolic Flux Analysis (MFA) Experimental Design with Inosine-¹³C

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Compound of Interest

Compound Name: *Inosine-13C*

Cat. No.: *B12410264*

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Introduction

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system.^{[1][2]} By introducing a substrate labeled with a stable isotope, such as carbon-13 (¹³C), researchers can trace the path of the labeled atoms through the metabolic network.^[1] This application note provides a detailed guide for designing and executing ¹³C-MFA experiments using uniformly labeled inosine ([U-¹³C₅]-Inosine) as a tracer. Inosine, a purine nucleoside, can be salvaged by cells and its ribose moiety can serve as an alternative carbon source to glucose, feeding into central carbon metabolism.^{[3][4][5]} Therefore, ¹³C-Inosine is an invaluable tool for investigating purine metabolism, nucleotide salvage pathways, and the integration of ribose metabolism with glycolysis and the pentose phosphate pathway (PPP).

Application

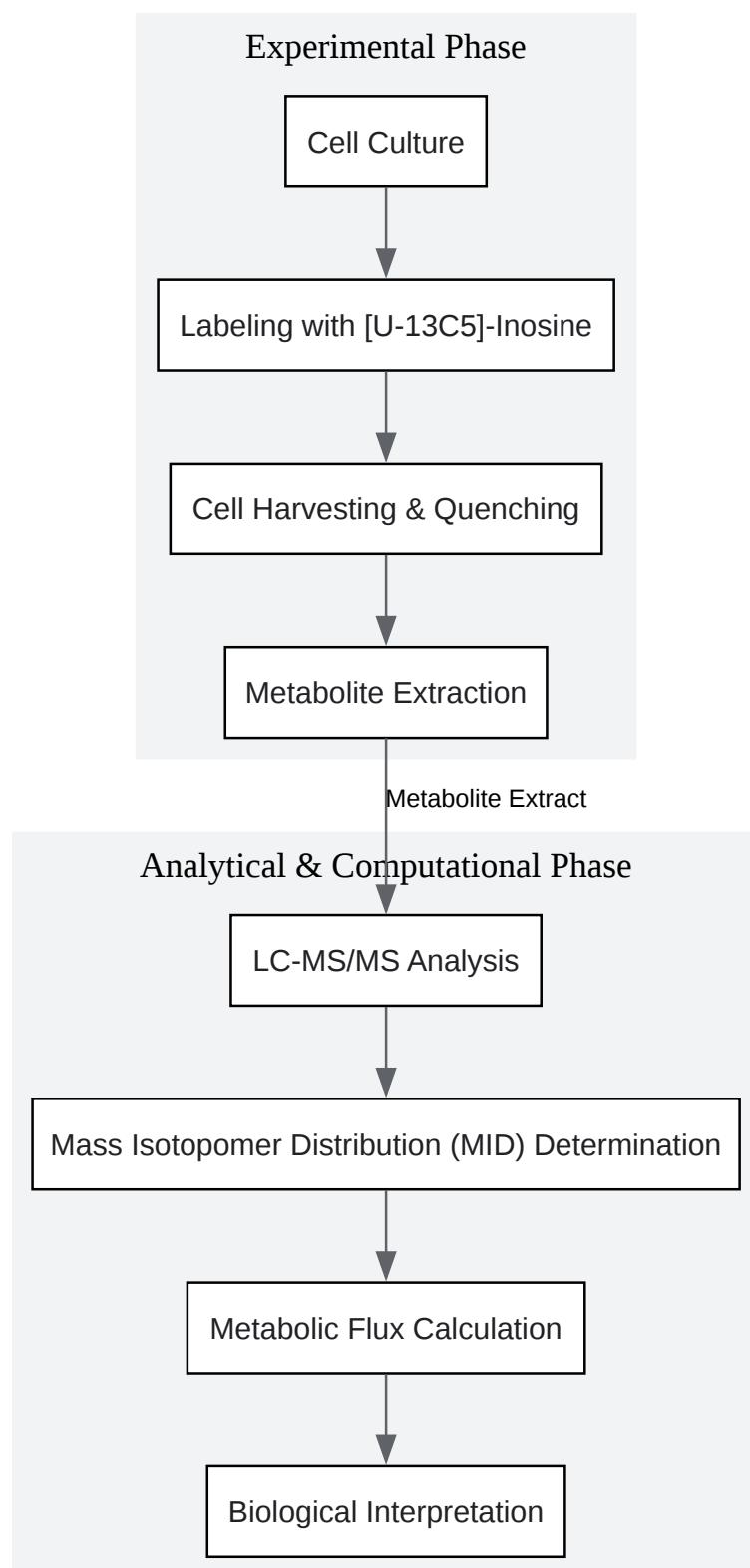
The use of **Inosine-¹³C** as a tracer in MFA is particularly relevant for:

- **Cancer Metabolism Research:** Many cancer cells exhibit altered glucose and purine metabolism. Tracing inosine metabolism can provide insights into how cancer cells utilize alternative nutrients in the tumor microenvironment.^[4]
- **Immunology:** Effector T-cells can utilize inosine to support their growth and function, especially under glucose-restricted conditions.^{[3][4][5]} ¹³C-Inosine MFA can elucidate the metabolic reprogramming in immune cells.

- Drug Development: Targeting nucleotide metabolism is a common strategy in cancer and antiviral therapies. Understanding the fluxes through these pathways using **Inosine-13C** can aid in the development and evaluation of novel therapeutics.
- Inherited Metabolic Disorders: Studying the metabolic consequences of enzymatic defects in purine metabolism.

Experimental Workflow

The overall workflow for a 13C-MFA experiment using **Inosine-13C** is depicted below.

[Click to download full resolution via product page](#)**Figure 1:** Experimental workflow for 13C-MFA with **Inosine-13C**.

Protocols

Cell Culture and Labeling with [U-13C5]-Inosine

This protocol is designed for adherent mammalian cells but can be adapted for suspension cultures.

Materials:

- Mammalian cell line of interest
- Complete growth medium (e.g., DMEM, RPMI-1640)
- Fetal Bovine Serum (FBS), Penicillin-Streptomycin
- Phosphate-Buffered Saline (PBS)
- Trypsin-EDTA
- Labeling medium: Glucose-free, pyruvate-free DMEM or RPMI-1640
- [U-13C5]-Inosine (or other desired isotopic labeling)
- Dialyzed FBS (optional, to reduce background from unlabeled nucleosides)
- 6-well or 10 cm cell culture plates

Procedure:

- Cell Seeding: Seed cells in 6-well plates or 10 cm dishes at a density that will result in ~80% confluence at the time of harvest. Allow cells to attach and grow for 24 hours in complete growth medium.
- Media Preparation: Prepare the labeling medium by supplementing the base medium with dialyzed FBS (if used), penicillin-streptomycin, and the desired concentration of [U-13C5]-Inosine (e.g., 100 μ M). If glucose is also being used, add the desired concentration of unlabeled or labeled glucose.
- Labeling:

- Aspirate the complete growth medium from the cells.
- Gently wash the cells twice with pre-warmed PBS.
- Add the pre-warmed labeling medium to the cells.
- Incubation: Incubate the cells under standard culture conditions (37°C, 5% CO₂) for a duration sufficient to reach isotopic steady-state. This time should be determined empirically but is typically between 8 and 24 hours for mammalian cells.
- Harvesting: Proceed immediately to the Metabolite Extraction protocol.

Metabolite Extraction

Materials:

- Cold PBS (4°C)
- Cold (-80°C) 80% Methanol (LC-MS grade)
- Cell scraper
- Centrifuge capable of reaching -9°C and 14,000 x g
- Dry ice

Procedure:

- Quenching:
 - Place the cell culture plates on a bed of dry ice to rapidly cool the cells and quench metabolism.
 - Aspirate the labeling medium.
 - Quickly wash the cells with ice-cold PBS. Aspirate the PBS completely.
- Extraction:

- Add 1 mL (for a 6-well plate well) of cold (-80°C) 80% methanol to each well.
- Incubate at -80°C for 15 minutes.
- Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.
- Cell Lysis: Vortex the tubes for 30 seconds.
- Pelleting Debris: Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.
- Supernatant Collection: Carefully transfer the supernatant, which contains the metabolites, to a new pre-chilled tube.
- Storage: Store the metabolite extracts at -80°C until LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

LC Conditions:

- Column: A reversed-phase C18 column suitable for polar metabolites (e.g., Waters Atlantis dC18, 2.1 mm x 150 mm, 3 µm).
- Mobile Phase A: 2 mM ammonium formate in water, pH 3.5.
- Mobile Phase B: Acetonitrile.
- Gradient:
 - 0-1 min: 1% B
 - 1-20 min: 1% to 9.8% B

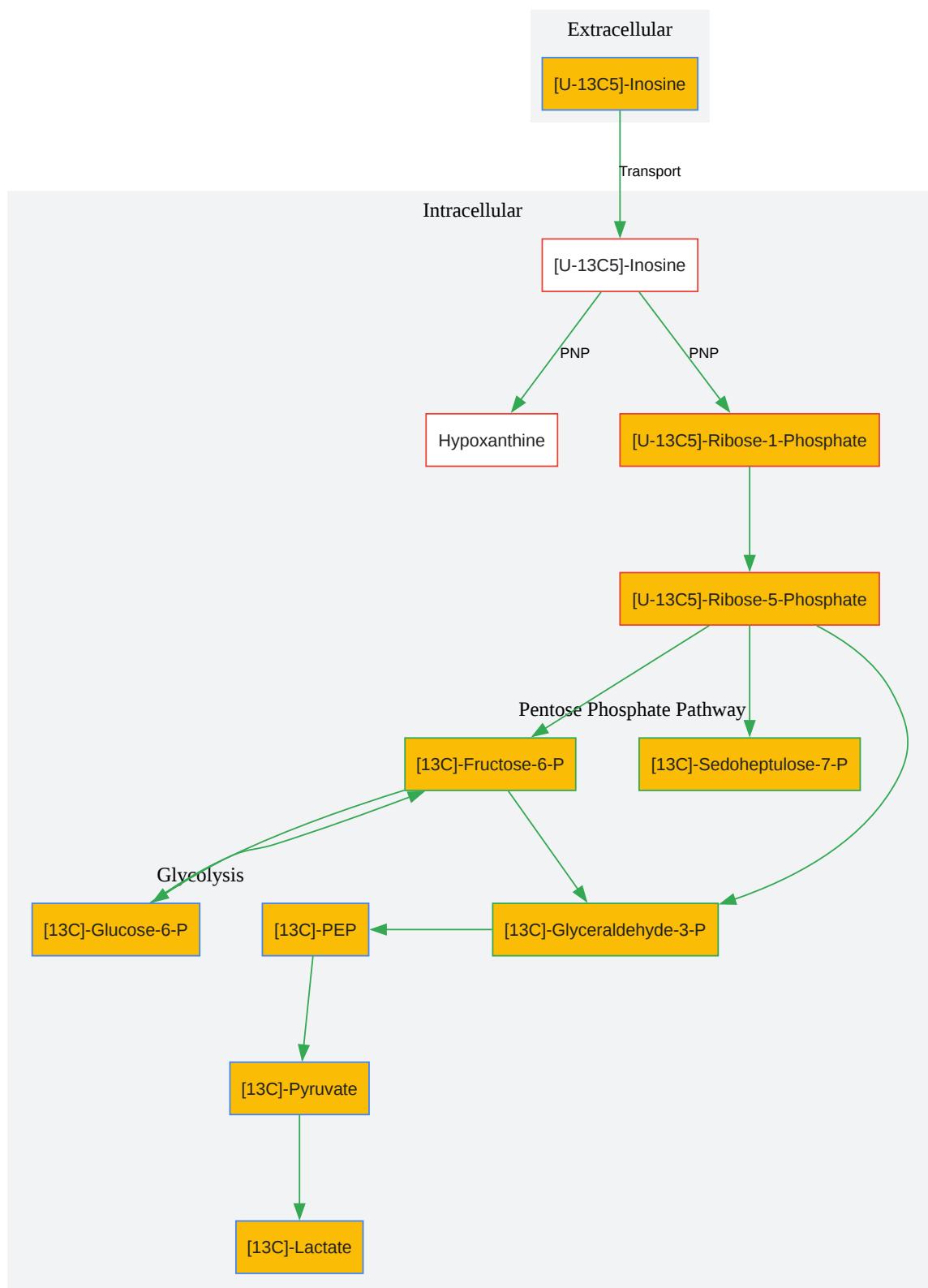
- 20-25 min: 9.8% to 15% B
- 25.1-30 min: 1% B (re-equilibration)
- Flow Rate: 0.2 mL/min
- Column Temperature: 30°C
- Injection Volume: 10 µL

MS/MS Conditions:

- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Ion Spray Voltage: 5.5 kV.
- Source Temperature: 650°C.
- Detection: Multiple Reaction Monitoring (MRM) for targeted analysis of inosine and its metabolites. The MRM transitions should be optimized for both the unlabeled (M+0) and all possible ¹³C-labeled isotopologues (M+1 to M+5 for ribose-labeled metabolites).

Inosine Metabolism Pathway

The following diagram illustrates the key metabolic fate of inosine after it is taken up by the cell.

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